N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a trifluoromethyl-substituted phenyl group and an imidazole ring linked via a sulfanyl bridge. Key physicochemical properties include a molecular formula of C₁₉H₁₅ClF₃N₃O₂S, molecular weight of 441.85 g/mol, density of 1.4 g/cm³, and refractive index of 1.598 .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF6N3OS/c20-14-5-4-12(19(24,25)26)9-15(14)28-16(30)10-31-17-27-6-7-29(17)13-3-1-2-11(8-13)18(21,22)23/h1-9H,10H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQWNUIKIKDOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Difference : Replaces the imidazole core with a triazole ring.
- Impact: Triazole derivatives often exhibit enhanced metabolic stability compared to imidazoles due to reduced susceptibility to oxidative degradation.
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Structural Difference : Incorporates a methylsulfinyl group and a pyridyl substituent.
- Impact : The sulfinyl group enhances polarity, improving solubility (logP reduction). Crystallographic studies confirm its stable conformation in enzyme-binding pockets, suggesting utility in anti-inflammatory applications .
Functional Group Variations in Acetamide Derivatives
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- Structural Difference : Uses a thiadiazole ring instead of imidazole.
- Impact: Thiadiazoles are known for antimicrobial activity. This compound (MW: 453.97 g/mol) demonstrated moderate inhibition against E. coli (MIC: 32 µg/mL), highlighting the role of sulfur heterocycles in antibacterial design .
N-(3-carbamoylphenyl)-4-(2-fluorophenyl)-1,4-diazepane-1-carboxamide
Antiviral and Antiproliferative Analogues
N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide
Hydroxyacetamide Derivatives (FP1-12 Series)
Key Research Findings and Implications
- Safety Profile: No hazard codes or risk data are reported for the target compound, whereas cyazofamid () is classified as an EC 601-671-8 irritant.
- Design Recommendations : Introducing a pyridyl or sulfinyl group (as in ) could enhance solubility and target engagement without compromising metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

